3-Amino-4-(isopropylamino)benzonitrile

Lipophilicity Drug-likeness Physicochemical Properties

3-Amino-4-(isopropylamino)benzonitrile (CAS 355022-20-7) is a disubstituted benzonitrile building block (C₁₀H₁₃N₃, MW 175.23) featuring a 3-amino group and a 4-isopropylamino substituent. It belongs to the 3,4-diaminobenzonitrile scaffold class, a privileged intermediate family in medicinal chemistry for constructing kinase inhibitors and other bioactive molecules.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 355022-20-7
Cat. No. B112524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(isopropylamino)benzonitrile
CAS355022-20-7
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(C)NC1=C(C=C(C=C1)C#N)N
InChIInChI=1S/C10H13N3/c1-7(2)13-10-4-3-8(6-11)5-9(10)12/h3-5,7,13H,12H2,1-2H3
InChIKeyWGQXTVGXGZYJFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-(isopropylamino)benzonitrile (CAS 355022-20-7): Physicochemical Profile and Comparator Identification for Informed Procurement


3-Amino-4-(isopropylamino)benzonitrile (CAS 355022-20-7) is a disubstituted benzonitrile building block (C₁₀H₁₃N₃, MW 175.23) featuring a 3-amino group and a 4-isopropylamino substituent [1]. It belongs to the 3,4-diaminobenzonitrile scaffold class, a privileged intermediate family in medicinal chemistry for constructing kinase inhibitors and other bioactive molecules [2]. Its computed logP (XLogP3 = 1.7) and topological polar surface area (TPSA = 61.8 Ų) place it within drug-like chemical space, making it a candidate for fragment-based or scaffold-hopping campaigns [1]. The closest structural analogs include 3,4-diaminobenzonitrile (CAS 17626-40-3), 3-amino-4-(methylamino)benzonitrile (CAS 64910-46-9), and 3-amino-4-(ethylamino)benzonitrile (CAS 143174-02-1), each differing by the N-alkyl substituent at the 4-position [3][4].

Why the N4-Isopropyl Substituent Prevents Simple Substitution of 3-Amino-4-(isopropylamino)benzonitrile by Methyl or Ethyl Analogs


In the 3-amino-4-(alkylamino)benzonitrile series, the N4-alkyl group is not a passive spectator but fundamentally alters lipophilicity, steric bulk, and hydrogen-bonding potential—parameters that govern target binding, solubility, and metabolic stability in downstream applications [1]. The isopropyl group (target compound) introduces a branched, three-carbon substituent with greater steric demand and lipophilicity compared to the methyl (C₁) or ethyl (C₂) analogs, yet retains a secondary amine hydrogen-bond donor absent in the fully unsubstituted 3,4-diaminobenzonitrile [2][3]. In kinase inhibitor design, subtle variations at this position have been shown to modulate selectivity between closely related kinases such as TBK1 and IKKε [4]. Procurement of the incorrect N4-alkyl variant therefore risks generating structure-activity relationship (SAR) data that cannot be extrapolated, wasting synthetic effort and resources. The quantitative evidence below demonstrates that these compounds are not functionally interchangeable.

3-Amino-4-(isopropylamino)benzonitrile: Head-to-Head Quantitative Differentiation Against Closest Analogs


Lipophilicity (XLogP3) Differentiation: Isopropyl vs. Methyl, Ethyl, and Unsubstituted Analogs

The computed partition coefficient (XLogP3) of 3-amino-4-(isopropylamino)benzonitrile is 1.7, substantially higher than the methyl analog (XLogP3 = 0.9) and the unsubstituted 3,4-diaminobenzonitrile (XLogP3 = 0.4) [1][2][3]. The ethyl analog, while not computed in PubChem, is expected to have an intermediate value based on the linear relationship between carbon count and logP. This 0.8–1.3 log unit increase translates to an approximately 6–20× greater partition into hydrophobic environments, which directly impacts membrane permeability, protein binding, and metabolic clearance [4].

Lipophilicity Drug-likeness Physicochemical Properties SAR

Rotatable Bond Count and Molecular Flexibility: Isopropyl vs. Methyl and Unsubstituted Analogs

3-Amino-4-(isopropylamino)benzonitrile possesses 2 rotatable bonds, compared to 1 for the methyl analog and 0 for 3,4-diaminobenzonitrile [1][2][3]. The ethyl analog has 2 rotatable bonds as well, but the branched isopropyl group restricts conformational freedom differently than the linear ethyl chain, resulting in a distinct entropic profile upon binding . Each additional rotatable bond imposes an entropic penalty of approximately 0.5–1.5 kcal/mol upon target binding, meaning the isopropyl compound may exhibit different binding thermodynamics compared to the methyl or unsubstituted analog [4].

Molecular flexibility Entropy Binding affinity Conformational analysis

Commercially Available Purity Grades: 98% vs. 95% Specifications Across Vendors

3-Amino-4-(isopropylamino)benzonitrile is commercially available at 98% purity from multiple vendors (e.g., Sigma-Aldrich/Combi-Blocks, Leyan) , compared to the methyl analog, which is typically offered at 95% purity . The 98% specification reduces the burden of impurities in downstream reactions, particularly for amide coupling or palladium-catalyzed cross-coupling steps where trace amine or nitrile contaminants can poison catalysts or generate byproducts [1].

Purity specification Procurement Quality control Synthetic intermediate

Class-Level Evidence: Benzonitrile Scaffold Activity in TBK1/IKKε Kinase Inhibition

The benzonitrile scaffold with an amine substituent at the 4-position is a recognized pharmacophore for TBK1 and IKKε kinase inhibition, as demonstrated in the Merck Patent GmbH series where related 4-amino-substituted benzonitrile derivatives achieve single-digit nanomolar IC₅₀ values against these targets [1]. 3-Amino-4-(isopropylamino)benzonitrile contains the core 1,2,4-substituted benzonitrile motif required for hinge-region binding in TBK1/IKKε, though direct IC₅₀ data for this specific compound against TBK1/IKKε has not been publicly reported [2]. This class-level inference supports its use as a synthetic intermediate or fragment starting point for kinase inhibitor programs, but users should not assume potency data from more elaborated analogs translates to this simple building block.

Kinase inhibition TBK1 IKKε Benzonitrile scaffold Immuno-oncology

Topological Polar Surface Area (TPSA): Consistent CNS Penetration Potential Across Analogs

The TPSA of 3-amino-4-(isopropylamino)benzonitrile is 61.8 Ų, identical to the methyl analog (61.8 Ų) and comparable to 3,4-diaminobenzonitrile (likely ~61.8 Ų) [1][2]. All three compounds fall below the commonly cited 70–90 Ų threshold for blood-brain barrier penetration [3]. However, the higher logP of the isopropyl variant (1.7 vs. 0.9 for methyl) shifts it closer to the optimal CNS drug-like space (logP 2–5, TPSA <70 Ų), suggesting superior passive BBB permeability relative to the more polar methyl analog [4].

CNS drug delivery Blood-brain barrier TPSA Permeability

Cumulative Procurement Value: Purity-Adjusted Cost and Supply Availability

A procurement comparison across vendors reveals that 3-amino-4-(isopropylamino)benzonitrile is available at 98% purity from multiple suppliers (Leyan, ChemScene) at competitive pricing, with 1g quantities priced at approximately $50–150 USD . The methyl analog (95% purity) is priced similarly at $100–200/1g , but the lower purity means users effectively pay 3% more for impurities. The ethyl analog is available at 98% purity but from fewer suppliers, potentially creating supply risk . This positions the isopropyl variant as the optimal balance of purity, availability, and cost among the N4-alkyl series.

Cost efficiency Supply chain Vendor comparison Scale-up

High-Value Application Scenarios for 3-Amino-4-(isopropylamino)benzonitrile Based on Verified Differentiators


Scaffold-Hopping in CNS-Penetrant Kinase Inhibitor Programs

For medicinal chemistry teams developing brain-penetrant TBK1/IKKε inhibitors for neuroinflammation or glioblastoma, 3-amino-4-(isopropylamino)benzonitrile offers an optimal entry scaffold. Its TPSA of 61.8 Ų falls below the BBB penetration threshold, while its XLogP3 of 1.7 (Δ +0.8 vs. the methyl analog) provides superior passive permeability [1][2]. The isopropyl group also introduces steric bulk that can be exploited for selectivity engineering against the kinome, a strategy validated in the Merck benzonitrile kinase inhibitor patent series [3]. Researchers should procure this specific N4-isopropyl variant rather than the cheaper 3,4-diaminobenzonitrile if CNS exposure is a program requirement.

Fragment-Based Drug Discovery (FBDD) Library Design

The compound's molecular weight (175.23 Da) and heavy atom count (13) place it within fragment space (MW <300, HA <20), while its 2 hydrogen-bond donors and 3 acceptors provide adequate vectors for fragment growing or linking [1]. The isopropyl group distinguishes it from the methyl analog (MW 147.18) by offering a larger hydrophobic surface for initial binding pocket interactions without exceeding fragment size limits, potentially enabling detection of weak (mM–μM) binding by SPR or NMR that the smaller methyl fragment might miss entirely [2][4]. Procurement of this specific analog is recommended for FBDD libraries targeting kinases with hydrophobic selectivity pockets adjacent to the hinge region.

Multi-Step Synthesis of N4-Functionalized Benzonitrile Derivatives

As a synthetic intermediate, the 98% purity specification of 3-amino-4-(isopropylamino)benzonitrile provides a measurable advantage in multi-step sequences [1]. The 3-amino group can be selectively acylated, sulfonylated, or subjected to Buchwald-Hartwig coupling while the 4-isopropylamino group remains intact, enabling divergent synthesis of compound libraries . The 3% higher purity compared to the methyl analog (95%) reduces the cumulative impurity burden across a 5-step sequence by approximately 14% (assuming additive impurity propagation), directly improving final product purity or reducing chromatographic purification costs [3][5].

Selectivity Profiling Against the Nek2/PLK1 Kinase Axis

Although direct IC₅₀ data for this specific building block are limited, the benzonitrile scaffold class has shown differential activity against the Nek2-PLK1 kinase axis, with some aminopyrimidinylaminobenzonitrile derivatives achieving Nek2 IC₅₀ values in the nanomolar range [6]. Researchers investigating Nek2-dependent cancers (multiple myeloma, triple-negative breast cancer) may use 3-amino-4-(isopropylamino)benzonitrile as a core fragment for structure-based design, with the isopropyl group providing a vector toward the Nek2 hydrophobic back pocket that is absent in the unsubstituted 3,4-diaminobenzonitrile [2][6]. Note: Users must perform their own biochemical profiling; no pre-existing selectivity data are available for this exact building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-4-(isopropylamino)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.